molecular formula C11H18N4S B2912262 4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 923121-82-8

4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2912262
CAS No.: 923121-82-8
M. Wt: 238.35
InChI Key: GJRSBHMBPMQTFZ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C11H18N4S and a molecular weight of 238.35 g/mol. This compound belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. Triazoles are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Formation of the Triazole Core: The triazole ring is usually formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.

  • Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropylamine or cyclopropyl halides in the presence of a base.

  • Introduction of the Methylpiperidinyl Group: The 4-methylpiperidinyl group is introduced through nucleophilic substitution reactions using 4-methylpiperidine derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group (-SH) can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the piperidinyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl), and iodine (I2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation of disulfides.

  • Amines: Produced by reduction of the thiol group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound may have potential biological activities, such as antimicrobial, antifungal, or anticancer properties, which can be explored in biological research.

  • Medicine: It can be investigated for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways involved. For example, if it has antimicrobial properties, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 4-Methylpiperidine: A simpler compound lacking the triazole and cyclopropyl groups.

  • 4-Cyclopropyl-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but without the methyl group on the piperidine ring.

  • 4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole: Similar structure but without the thiol group.

Uniqueness: 4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the cyclopropyl and methylpiperidinyl groups, which can influence its chemical reactivity and biological activity. The thiol group adds additional functionality, making it a versatile compound for various applications.

Properties

IUPAC Name

4-cyclopropyl-3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4S/c1-8-4-6-14(7-5-8)10-12-13-11(16)15(10)9-2-3-9/h8-9H,2-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRSBHMBPMQTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NNC(=S)N2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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